Triphenylstibine sulfide

Description

The exact mass of the compound Triphenylstibine sulfide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Triphenylstibine sulfide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Triphenylstibine sulfide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

triphenyl(sulfanylidene)-λ5-stibane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C6H5.S.Sb/c3*1-2-4-6-5-3-1;;/h3*1-5H;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLSAAACBQLMOTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[Sb](=S)(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15SSb | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60192697 | |

| Record name | Stibine sulfide, triphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60192697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

385.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3958-19-8 | |

| Record name | Triphenylstibine sulfide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3958-19-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triphenylstibine sulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003958198 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Stibine sulfide, triphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60192697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triphenylstibine sulphide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.415 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIPHENYLSTIBINE SULFIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/68IUX71Z3X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Triphenylstibine Sulfide

For Researchers, Scientists, and Drug Development Professionals

Foreword

The exploration of organometallic compounds for therapeutic applications represents a burgeoning frontier in medicinal chemistry. Among these, organoantimony(V) compounds have garnered significant interest for their potential as antimicrobial and antitumor agents. This guide provides a comprehensive technical overview of the synthesis and characterization of a key organoantimony(V) compound: triphenylstibine sulfide (Ph₃SbS). As a Senior Application Scientist, my objective is to present not just a methodology, but a self-validating system of protocols, grounded in established chemical principles and supported by authoritative references. This document is designed to empower researchers to confidently synthesize, purify, and characterize this compound, paving the way for further investigation into its biological activities and potential role in drug development.

Introduction to Triphenylstibine Sulfide

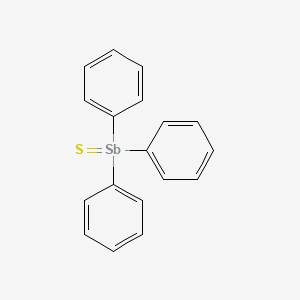

Triphenylstibine sulfide, with the chemical formula C₁₈H₁₅SSb and CAS number 3958-19-8, is an organoantimony compound where an antimony atom is bonded to three phenyl groups and one sulfur atom.[1][2][3] The central antimony atom in this molecule is in the +5 oxidation state. Organoantimony compounds, in general, are being explored for their therapeutic potential, including antimicrobial, antifungal, and antitumor activities.[4][5][6] The synthesis of triphenylstibine sulfide is a critical step in accessing a wider range of organoantimony(V) derivatives for biological screening and drug discovery programs.

Synthesis of Triphenylstibine Sulfide

The synthesis of triphenylstibine sulfide is a two-step process, beginning with the preparation of the precursor, triphenylstibine (Ph₃Sb), followed by its reaction with elemental sulfur.

Synthesis of Triphenylstibine (Ph₃Sb)

The most common and efficient method for synthesizing triphenylstibine is through a Grignard reaction, where phenylmagnesium bromide reacts with antimony trichloride.[7][8][9][10]

Reaction: 3 PhMgBr + SbCl₃ → Ph₃Sb + 3 MgBrCl

Causality Behind Experimental Choices:

-

Grignard Reagent: Phenylmagnesium bromide is a powerful nucleophile, readily available or prepared in situ, that efficiently displaces the chloride ions from antimony trichloride.

-

Solvent: Anhydrous diethyl ether is the solvent of choice as it is crucial for the formation and stability of the Grignard reagent and does not react with it.

-

Reaction Conditions: The reaction is typically performed at low temperatures to control the exothermic nature of the Grignard reaction and then gently refluxed to ensure completion.

-

Workup: Hydrolysis with an aqueous solution is necessary to quench any unreacted Grignard reagent and to precipitate magnesium salts, which can then be separated from the organic product.

Experimental Protocol: Synthesis of Triphenylstibine

-

Apparatus: A three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel is assembled and flame-dried to ensure anhydrous conditions.

-

Grignard Reagent Formation: In the flask, place magnesium turnings (1.2 equivalents) and a small crystal of iodine. Add a small portion of a solution of bromobenzene (3.3 equivalents) in anhydrous diethyl ether to initiate the reaction. Once the reaction starts, add the remaining bromobenzene solution dropwise to maintain a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

-

Reaction with Antimony Trichloride: Cool the Grignard reagent solution in an ice bath. Add a solution of antimony trichloride (1 equivalent) in anhydrous diethyl ether dropwise via the dropping funnel with vigorous stirring. A white precipitate will form.

-

Reaction Completion and Workup: After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour, followed by gentle reflux for another hour.[7] Cool the reaction mixture and pour it slowly into a mixture of ice and saturated aqueous ammonium chloride solution to quench the reaction.

-

Extraction and Purification: Separate the organic layer and extract the aqueous layer with diethyl ether. Combine the organic extracts, dry over anhydrous sodium sulfate, and filter. Remove the solvent under reduced pressure to yield crude triphenylstibine. The crude product can be purified by recrystallization from ethanol or petroleum ether to afford a white crystalline solid.[7][9]

Synthesis of Triphenylstibine Sulfide (Ph₃SbS)

The synthesis of triphenylstibine sulfide is achieved by the direct reaction of triphenylstibine with elemental sulfur. This reaction is analogous to the well-established synthesis of triphenylphosphine sulfide from triphenylphosphine.[11]

Reaction: Ph₃Sb + S₈ → Ph₃SbS

Causality Behind Experimental Choices:

-

Sulfur Source: Elemental sulfur (S₈) is an inexpensive, stable, and readily available source of sulfur.[11]

-

Solvent: A solvent such as dichloromethane or toluene is used to dissolve the reactants and facilitate the reaction.

-

Reaction Conditions: The reaction is typically carried out at room temperature with stirring. The reaction progress can often be monitored by the disappearance of the yellow color of the sulfur solution.

-

Purification: Triphenylstibine sulfide is generally a crystalline solid and can be purified by recrystallization.

Experimental Protocol: Synthesis of Triphenylstibine Sulfide

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve triphenylstibine (1 equivalent) in a suitable solvent like dichloromethane.

-

Addition of Sulfur: To the stirred solution, add elemental sulfur (1.1 equivalents) portion-wise at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction is typically complete within a few hours, which can be monitored by the disappearance of the solid sulfur and a change in the solution's appearance.

-

Isolation and Purification: Once the reaction is complete, reduce the solvent volume under reduced pressure. The product, triphenylstibine sulfide, will precipitate out. Collect the solid by filtration and wash it with a small amount of cold solvent. Further purification can be achieved by recrystallization from a suitable solvent system, such as a mixture of dichloromethane and hexane, to yield a white crystalline product.[11]

Diagram of the Synthetic Workflow

Caption: Synthetic workflow for triphenylstibine sulfide.

Characterization of Triphenylstibine Sulfide

A comprehensive characterization of the synthesized triphenylstibine sulfide is essential to confirm its identity, purity, and structure. The following techniques are routinely employed.

Spectroscopic Characterization

| Technique | Expected Observations | Interpretation |

| ¹H NMR | Complex multiplet in the aromatic region (approx. 7.2-7.8 ppm). | Confirms the presence of the phenyl protons. The splitting pattern can provide information about the coupling between the protons. |

| ¹³C NMR | Multiple signals in the aromatic region (approx. 128-140 ppm). | Confirms the presence of the different carbon environments in the phenyl rings. |

| Infrared (IR) Spectroscopy | Characteristic peaks for C-H stretching of the aromatic rings (around 3050 cm⁻¹), C=C stretching of the phenyl groups (around 1430-1600 cm⁻¹), and a key absorption for the Sb=S bond. The Sb-C stretching frequency is expected around 454-458 cm⁻¹. | Confirms the presence of the functional groups and the formation of the antimony-sulfur bond. |

| Mass Spectrometry (MS) | The molecular ion peak (M⁺) corresponding to the molecular weight of triphenylstibine sulfide (385.14 g/mol for the most abundant isotopes).[12] | Confirms the molecular weight of the compound. Fragmentation patterns can provide further structural information. |

Experimental Protocol: Spectroscopic Analysis

-

NMR Spectroscopy: Prepare a solution of the purified triphenylstibine sulfide in a deuterated solvent (e.g., CDCl₃). Record the ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.

-

IR Spectroscopy: Prepare a sample of the solid compound as a KBr pellet or a Nujol mull. Record the IR spectrum using an FTIR spectrometer.

-

Mass Spectrometry: Introduce a sample of the compound into a mass spectrometer using a suitable ionization technique (e.g., electron ionization or electrospray ionization) to obtain the mass spectrum.

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional molecular structure of a crystalline compound.[13][14][15][16][17]

Expected Structural Features:

-

The antimony atom will be at the center of a tetrahedral geometry, bonded to three phenyl groups and one sulfur atom.

-

The Sb-C and Sb=S bond lengths and the C-Sb-C and C-Sb-S bond angles can be precisely determined.

Experimental Protocol: X-ray Crystallography

-

Crystal Growth: Grow single crystals of triphenylstibine sulfide suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution of the compound in an appropriate solvent or by vapor diffusion.

-

Data Collection: Mount a suitable crystal on a goniometer and place it in an X-ray diffractometer. Collect the diffraction data at a low temperature (e.g., 100 K) to minimize thermal vibrations.

-

Structure Solution and Refinement: Process the collected data to obtain the unit cell parameters and space group. Solve the crystal structure using direct methods or Patterson methods, and refine the atomic positions and thermal parameters to obtain the final molecular structure.

Diagram of the Characterization Workflow

Caption: Workflow for the characterization of triphenylstibine sulfide.

Potential Applications in Drug Development

Organoantimony(V) compounds are being investigated for their potential as therapeutic agents. While specific studies on the biological activity of triphenylstibine sulfide are limited in the public domain, the broader class of organoantimony compounds has shown promise.

-

Antimicrobial and Antifungal Activity: Several organoantimony compounds have demonstrated activity against various bacterial and fungal pathogens.[4][5][6] The mechanism of action is thought to involve the disruption of cellular processes within the microorganisms.

-

Antitumor Activity: Some organoantimony compounds have been shown to exhibit cytotoxic effects against cancer cell lines.[18] Further research is needed to elucidate the specific mechanisms and to evaluate the therapeutic potential of triphenylstibine sulfide in this area.

The synthesis and characterization of triphenylstibine sulfide, as detailed in this guide, provide the foundational step for researchers to explore its biological properties and to design and synthesize novel derivatives with potentially enhanced therapeutic efficacy and reduced toxicity.

Safety Considerations

Triphenylstibine and its derivatives, including triphenylstibine sulfide, should be handled with care. Antimony compounds can be toxic.[2] It is essential to work in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.

Conclusion

This technical guide has provided a comprehensive and structured approach to the synthesis and characterization of triphenylstibine sulfide. By following the detailed protocols and understanding the rationale behind the experimental choices, researchers can confidently prepare and validate this important organoantimony(V) compound. The methodologies outlined herein are designed to be robust and reproducible, forming a solid foundation for further investigations into the medicinal chemistry and therapeutic potential of triphenylstibine sulfide and its analogs. The continued exploration of such compounds is vital for the discovery of new therapeutic agents to address unmet medical needs.

References

Sources

- 1. Triphenylstibine sulfide | C18H15SSb | CID 77566 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 3958-19-8: Triphenylstibine sulfide | CymitQuimica [cymitquimica.com]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. Design, Synthesis, and Antimicrobial Evaluation of New Thiopyrimidine–Benzenesulfonamide Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Trivalent Sulfonium Compounds (TSCs): Tetrahydrothiophene-based amphiphiles exhibit similar antimicrobial activity to analogous ammonium-based amphiphiles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antimicrobial Evaluation of Sulfonamides after Coupling with Thienopyrimidine Coplanar Structure | MDPI [mdpi.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Triphenylstibine - Wikipedia [en.wikipedia.org]

- 9. grokipedia.com [grokipedia.com]

- 10. Triphenylstibine [chemeurope.com]

- 11. mdpi.com [mdpi.com]

- 12. alfa-chemistry.com [alfa-chemistry.com]

- 13. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 14. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Crystal Structure Determination of XRD Data | Malvern Panalytical [malvernpanalytical.com]

- 16. m.youtube.com [m.youtube.com]

- 17. youtube.com [youtube.com]

- 18. Evaluation of the cytotoxic activity of triphenyl phosphate on mouse spermatocytes cells - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Spectroscopic and Analytical Guide to Triphenylstibine Sulfide (Ph₃SbS)

Introduction

Triphenylstibine sulfide, (C₆H₅)₃SbS or Ph₃SbS, is an organoantimony compound of significant interest in coordination chemistry, materials science, and as a synthetic reagent.[1] As with any specialized chemical entity, unambiguous characterization is paramount for ensuring experimental reproducibility and advancing scientific discovery. The identity, purity, and structural integrity of Ph₃SbS are definitively established through a combination of modern analytical techniques.

This technical guide provides an in-depth exploration of the core spectroscopic properties of triphenylstibine sulfide, focusing on Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. We will move beyond a simple recitation of data, delving into the causality behind experimental observations and providing field-proven protocols for data acquisition. This document is intended for researchers, chemists, and quality control professionals who require a robust understanding of how to analyze and validate this compound.

Molecular Structure and Physicochemical Properties

Triphenylstibine sulfide is a stable, solid compound featuring a central antimony (Sb) atom in the +5 oxidation state.[1] It is bound to three phenyl rings and a terminal sulfur atom, resulting in a roughly tetrahedral geometry.

| Property | Value | Source(s) |

| Molecular Formula | C₁₈H₁₅SSb | [2][3] |

| Molecular Weight | ~385.14 g/mol | [2][3][4] |

| CAS Registry Number | 3958-19-8 | [1][3] |

| Appearance | White to off-white crystalline solid/powder | [1][4] |

| Canonical SMILES | C1=CC=C(C=C1)(C2=CC=CC=C2)C3=CC=CC=C3 | [2][4] |

| IUPAC Name | triphenyl(sulfanylidene)-λ⁵-stibane | [2][4] |

Synthesis and Analytical Considerations

The most common and direct synthesis of triphenylstibine sulfide involves the sulfidation of triphenylstibine ((C₆H₅)₃Sb). This reaction is analogous to the well-established synthesis of triphenylphosphine sulfide from triphenylphosphine and elemental sulfur.[5]

Synthetic Workflow

The general synthetic pathway is straightforward, typically involving the reaction of triphenylstibine with elemental sulfur in a suitable organic solvent.

Caption: General synthesis workflow for triphenylstibine sulfide.

Expert Insights on Sample Purity

-

Precursor Purity is Key: The primary impurity in the final product is often unreacted triphenylstibine. The precursor, triphenylstibine, is typically synthesized via a Grignard reaction, which can leave behind biphenyl as a byproduct.[6] Therefore, using highly purified triphenylstibine is the first critical step for obtaining pure Ph₃SbS.

-

Oxidation Risk: Triphenylstibine can be oxidized by atmospheric oxygen to form triphenylstibine oxide, (C₆H₅)₃SbO. While the sulfidation reaction is generally fast, performing it under an inert atmosphere (e.g., Nitrogen or Argon) is a best practice to prevent the formation of the oxide impurity, which can complicate spectral analysis.

Mass Spectrometry (MS)

Mass spectrometry is arguably the most definitive technique for the initial identification of Ph₃SbS due to the unique isotopic signature of antimony.

Core Principles & Interpretation

Antimony possesses two stable isotopes with significant natural abundance: ¹²¹Sb (57.3%) and ¹²³Sb (42.7%) . This means that any ion containing a single antimony atom will appear not as a single peak, but as a characteristic doublet with a ~1.4:1 intensity ratio, separated by 2 Da. This isotopic pattern is a high-fidelity fingerprint for antimony-containing compounds.

The fragmentation of Ph₃SbS under techniques like Electron Ionization (EI) is expected to proceed through the loss of phenyl groups (C₆H₅, 77 Da) and potentially the sulfur atom (S, 32 Da).

Caption: Expected isotopic doublet for the Ph₃SbS molecular ion.

Expected Mass Spectrum Data

| Ion | Formula | Calculated m/z (for ¹²¹Sb / ¹²³Sb) | Notes |

| [M]⁺ | [C₁₈H₁₅S¹²¹Sb]⁺ / [C₁₈H₁₅S¹²³Sb]⁺ | 383.99 / 385.99 | Molecular Ion. The defining doublet. |

| [M-S]⁺ | [C₁₈H₁₅¹²¹Sb]⁺ / [C₁₈H₁₅¹²³Sb]⁺ | 352.02 / 354.02 | Loss of sulfur. Corresponds to triphenylstibine. |

| [M-C₆H₅]⁺ | [C₁₂H₁₀S¹²¹Sb]⁺ / [C₁₂H₁₀S¹²³Sb]⁺ | 306.96 / 308.96 | Loss of one phenyl group. |

| [Sb(C₆H₅)₂]⁺ | [C₁₂H₁₀¹²¹Sb]⁺ / [C₁₂H₁₀¹²³Sb]⁺ | 274.98 / 276.98 | Diphenylantimony cation fragment. |

Note: Calculated m/z values are for the monoisotopic masses.

Experimental Protocol: GC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

Instrument Setup:

-

Injector: Set to 250 °C with a split ratio (e.g., 50:1) to avoid column overloading.

-

GC Column: Use a standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Oven Program: Start at 100 °C, hold for 1 minute, then ramp at 20 °C/min to 300 °C and hold for 5 minutes.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 50 to 500.

-

-

Data Analysis:

-

Extract the mass spectrum from the corresponding GC peak.

-

Primary Validation: Confirm the presence of the molecular ion doublet at m/z ~384 and ~386 with the correct intensity ratio.

-

Secondary Validation: Identify key fragment ions containing the Sb isotopic pattern.

-

Infrared (IR) Spectroscopy

IR spectroscopy provides crucial information about the functional groups and bonding within the Ph₃SbS molecule. The spectrum is dominated by vibrations of the phenyl rings, but key vibrations involving the antimony and sulfur atoms can be identified.

Spectral Interpretation

The IR spectrum can be divided into two main regions: the phenyl group region and the lower frequency region where the heavier Sb-S and Sb-C bonds vibrate.

-

Phenyl Group Vibrations: These are strong and easily identifiable.

-

C-H Stretch (Aromatic): Weak to medium bands above 3000 cm⁻¹ (typically 3050-3080 cm⁻¹).[7]

-

C=C Stretch (Aromatic Ring): Multiple sharp bands of medium to strong intensity in the 1400-1600 cm⁻¹ range. A characteristic band for monosubstituted benzene rings appears around 1435 cm⁻¹.

-

C-H Out-of-Plane Bending: Strong bands in the 690-750 cm⁻¹ region are highly characteristic of monosubstituted benzene rings.

-

-

Sb-S and Sb-C Vibrations:

-

Sb=S Stretch (νSb=S): The Sb=S stretching frequency is expected at a significantly lower wavenumber compared to its lighter analogues P=S (~637 cm⁻¹) and As=S (~495 cm⁻¹). Based on this trend, the Sb=S stretch is predicted to appear in the 450-480 cm⁻¹ region.

-

Sb-C Stretch (νSb-C): This vibration is often obscured by strong phenyl absorptions but is expected to contribute to bands in the 450-460 cm⁻¹ region.

-

Key Infrared Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3080 - 3050 | Medium-Weak | Aromatic C-H Stretch |

| ~1480, ~1435 | Strong | Aromatic C=C Ring Stretch |

| ~1070, ~998 | Medium | In-plane C-H Bending |

| ~735, ~695 | Very Strong | Out-of-plane C-H Bending (Monosubstituted Ring) |

| ~470 (Predicted) | Medium | Sb=S Stretch |

| ~455 | Strong | Sb-C Stretch / Phenyl Ring Deformation |

Experimental Protocol: Attenuated Total Reflectance (ATR)

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent like isopropanol and running a background scan.

-

Sample Application: Place a small amount of the solid Ph₃SbS powder directly onto the ATR crystal.

-

Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal. Collect the spectrum (typically 16-32 scans at a resolution of 4 cm⁻¹).

-

Data Processing: Perform an ATR correction if necessary and baseline correct the spectrum for clear presentation.

-

Rationale: ATR is a rapid and reliable method for solid samples, requiring minimal sample preparation and eliminating the need to press KBr pellets.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) nuclei in the phenyl rings.

Core Principles & Challenges with Antimony

While ¹H and ¹³C are standard NMR nuclei, the central antimony atom presents a unique challenge. Both stable isotopes, ¹²¹Sb and ¹²³Sb, are quadrupolar nuclei. Nuclei with a quadrupole moment often relax very quickly, leading to significant broadening of NMR signals for any nuclei they are directly bonded to or are in close proximity to.

-

Expected Observation: Direct coupling (J-coupling) between ¹H/¹³C and the Sb nuclei will likely not be resolved. The primary effect will be a broadening of the signals for the ipso-carbon (the carbon directly attached to Sb) and, to a lesser extent, the ortho-protons and carbons. This broadening is itself a diagnostic feature.

¹H NMR Spectrum (Predicted)

The 15 protons of the three phenyl rings are chemically equivalent but magnetically distinct, giving rise to complex multiplets in the aromatic region of the spectrum.

-

Chemical Shifts: The protons are expected to resonate in the typical aromatic region, likely between 7.3 and 7.8 ppm . By analogy with the closely related triphenylphosphine sulfide, the ortho-protons will be the most downfield due to deshielding effects from the Sb=S group.[7][8][9]

-

Expected Pattern:

-

A multiplet corresponding to the 6 ortho-protons.

-

A second, overlapping multiplet corresponding to the 9 meta- and para-protons.

-

¹³C NMR Spectrum (Predicted)

Four distinct carbon signals are expected for the phenyl rings.

-

Chemical Shifts: Based on data for analogous compounds, the signals are predicted to appear in the 128-135 ppm range.[7][10]

-

Expected Signals:

-

C-ipso: The carbon directly attached to antimony. This signal is expected to be significantly broadened, possibly to the point of being difficult to observe, due to the quadrupolar effect of Sb. Its chemical shift would be the most distinct.

-

C-ortho: ~132-134 ppm.

-

C-para: ~130-132 ppm.

-

C-meta: ~128-129 ppm.

-

Summary of Predicted NMR Data

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| ¹H | 7.5 - 7.8 | Multiplet | ortho-protons (6H) |

| 7.3 - 7.5 | Multiplet | meta & para-protons (9H) | |

| ¹³C | ~134 (Predicted) | Singlet (Broad) | ipso-Carbon |

| ~133 (Predicted) | Singlet | ortho-Carbons | |

| ~131 (Predicted) | Singlet | para-Carbon | |

| ~129 (Predicted) | Singlet | meta-Carbons |

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Dissolve ~10-20 mg of Ph₃SbS in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

-

Instrument Setup:

-

Acquire data on a spectrometer of 400 MHz or higher for better signal dispersion.

-

Tune and match the probe for both ¹H and ¹³C nuclei. Shim the magnetic field to achieve good resolution.

-

-

¹H Acquisition:

-

Use a standard pulse program.

-

Acquire 8-16 scans with a relaxation delay of 2-5 seconds.

-

-

¹³C Acquisition:

-

Use a proton-decoupled pulse program (e.g., zgpg30).

-

Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C. A longer relaxation delay may be needed to observe the potentially broad ipso-carbon.

-

-

Data Processing: Fourier transform the FID, phase the spectrum, and reference it to the residual solvent peak (CDCl₃: δ 7.26 for ¹H, δ 77.16 for ¹³C).

Integrated Spectroscopic Analysis Workflow

No single technique provides the complete picture. True analytical confidence in the identity and purity of triphenylstibine sulfide comes from the integration of all three spectroscopic methods.

Caption: Workflow for the integrated structural confirmation of Ph₃SbS.

This integrated approach ensures a self-validating system. MS confirms the elemental composition and molecular weight. IR confirms the presence of the key functional groups (phenyl, Sb=S). NMR confirms the carbon-hydrogen framework and the ratio of protons, providing the final piece of the structural puzzle.

References

-

PubChem. Triphenylstibine sulfide. National Center for Biotechnology Information. [Link]

-

Jensen, K. A., & Nielsen, P. H. (1963). Infrared Spectra of Some Organic Compounds of Group VB Elements. Acta Chemica Scandinavica, 17, 1875-1881. [Link]

-

Grokipedia. Triphenylstibine. [Link]

-

Nguyen, T. B. (2022). Convenient Synthesis of Triphenylphosphine Sulfide from Sulfur and Triphenylphosphine. Molbank, 2022(2), M1363. [Link]

-

Wikipedia. Triphenylstibine. [Link]

-

Organic Syntheses. Triphenylstibine. [Link]

-

International Science Community Association. (2013). Triphenylphosphine Sulphide as a Complexing Agent: Synthesis and Characterisation of Complexes of Rhodium (I) and Ruthenium (II). Research Journal of Chemical Sciences, 3(6), 81-82. [Link]

-

The Royal Society of Chemistry. (2013). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. [Link]

-

The Royal Society of Chemistry. Supporting Information for manuscript oc-2016-00445f. [Link]

-

CAS Common Chemistry. Triphenylstibine sulfide. [Link]

-

PubChem. Triphenylantimony. National Center for Biotechnology Information. [Link]

-

Wiley. Supporting Information for "Magneli-Type Tungsten Oxide Nanorods as Catalysts for the Selective Oxidation of Organic Sulfides". [Link]

-

PubChemLite. Triphenylstibine sulfide (C18H15SSb). [Link]

-

MDPI. (2020). Reflection Absorption Infrared Spectroscopy Characterization of SAM Formation from 8-Mercapto-N-(phenethyl)octanamide Thiols with Phe Ring and Amide Groups. Molecules, 25(23), 5709. [Link]

-

SciSpace. Gas-phase vibrational spectroscopy of triphenylamine: the effect of charge on structure and spectra. [Link]

-

UPSpace. (2018). Structural and electronic features of triphenylstibine-functionalized Fischer carbene complexes of molybdenum(0). [Link]

Sources

- 1. CAS 3958-19-8: Triphenylstibine sulfide | CymitQuimica [cymitquimica.com]

- 2. Triphenylstibine sulfide | C18H15SSb | CID 77566 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. mdpi.com [mdpi.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. isca.me [isca.me]

- 8. TRIPHENYLPHOSPHINE SULFIDE(3878-45-3) 1H NMR spectrum [chemicalbook.com]

- 9. rsc.org [rsc.org]

- 10. TRIPHENYLPHOSPHINE SULFIDE(3878-45-3) 13C NMR spectrum [chemicalbook.com]

solubility and stability of triphenylstibine sulfide in common solvents

An In-depth Technical Guide to the Solubility and Stability of Triphenylstibine Sulfide in Common Solvents

Abstract

Triphenylstibine sulfide (Ph₃SbS), an organoantimony(V) compound, presents a unique combination of a polar core (Sb=S) and nonpolar peripheral groups (phenyl rings). This guide provides a comprehensive analysis of the theoretical and practical aspects governing its solubility and stability in common laboratory solvents. While extensive quantitative solubility data for Ph₃SbS is not widely published, this document, written from the perspective of a Senior Application Scientist, synthesizes foundational principles of organoantimony chemistry to predict its behavior. More critically, it provides detailed, self-validating experimental protocols for researchers to quantitatively determine solubility and assess stability in their specific solvent systems. This guide is intended for researchers, chemists, and drug development professionals who require a robust understanding of Ph₃SbS solution behavior to ensure the accuracy, reproducibility, and success of their experimental and developmental workflows.

Introduction to Triphenylstibine Sulfide

Triphenylstibine sulfide (CAS 3958-19-8) is a pentavalent organoantimony compound characterized by a central antimony atom double-bonded to a sulfur atom and single-bonded to three phenyl groups.[1][2] Its structure dictates its chemical personality: the large, nonpolar surface area of the phenyl groups suggests affinity for nonpolar environments, while the polar Sb=S bond introduces the potential for dipole-dipole interactions with polar solvents. This compound is typically a solid that is stable under ambient conditions and is noted to have moderate solubility in organic solvents.[1] Its applications can be found in organic synthesis, coordination chemistry where it may act as a ligand, and potentially in materials science.[1] Understanding its solution behavior is paramount for any application to control concentration, prevent precipitation, and avoid degradation.

Compound Properties:

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₅SSb[1][2] |

| Molecular Weight | 385.1 g/mol [2] |

| Appearance | Typically a solid[1] |

| CAS Number | 3958-19-8[1][2][3] |

Core Principles of Solubility and Stability

The behavior of triphenylstibine sulfide in solution is governed by a balance of intermolecular forces and the intrinsic reactivity of the organoantimony core.

Causality of Solubility

The principle of "like dissolves like" is the primary determinant of solubility. For Ph₃SbS, this involves an interplay between:

-

Van der Waals Forces: The three phenyl groups provide a large, nonpolar surface area, promoting favorable London dispersion forces with nonpolar and moderately polar aprotic solvents (e.g., toluene, diethyl ether, dichloromethane).

-

Dipole-Dipole Interactions: The Sb=S bond is polar, allowing for interactions with polar solvents. However, this polar core is sterically shielded by the bulky phenyl groups, which may limit its interaction with highly polar, protic solvents that form strong hydrogen bond networks (e.g., water, methanol).

-

Solvent Polarity: Solvents with a polarity that provides a balance of these interactions will likely be most effective. Highly nonpolar solvents may not sufficiently interact with the Sb=S dipole, while highly polar protic solvents may be repelled by the large nonpolar moiety.

The Lewis acidity of the antimony center, even in the pentavalent state, can also influence solubility.[4][5][6] Solvents with Lewis basic properties (e.g., ethers, amides) may engage in donor-acceptor interactions that enhance solubilization.

Caption: Factors influencing the solubility of Ph₃SbS.

Fundamentals of Stability

The stability of Ph₃SbS in solution depends on its resistance to chemical degradation. Key factors include:

-

Oxidation State: Ph₃SbS features antimony in the +5 oxidation state. Organoantimony(V) compounds are generally more stable towards air and moisture than their organoantimony(III) counterparts (e.g., triphenylstibine, Ph₃Sb).[5][7] The trivalent stibines possess a lone pair of electrons, making them susceptible to oxidation, whereas the Sb(V) center in Ph₃SbS is coordinatively saturated.

-

Solvent Reactivity: Protic solvents, especially under acidic or basic conditions, could potentially hydrolyze the Sb=S bond over time, leading to triphenylstibine oxide (Ph₃SbO) and hydrogen sulfide.

-

Photostability: Like many organometallic compounds, solutions of Ph₃SbS may be sensitive to light, which can promote radical decomposition pathways.

-

Thermal Stability: Elevated temperatures can increase the rate of decomposition. The choice of solvent is critical, as solvent-solute interactions can either stabilize or destabilize the molecule.

Predicted Solubility Profile

Based on the principles above, a qualitative solubility profile can be predicted. This serves as a starting point for experimental verification.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Nonpolar | Hexane, Toluene | Low to Moderate | Favorable phenyl group interactions, but poor solvation of the polar Sb=S core. |

| Polar Aprotic | Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), Acetonitrile (MeCN) | Moderate to High | Good balance of polarity to solvate both the nonpolar and polar moieties of the molecule. |

| Polar Protic | Methanol, Ethanol | Low to Moderate | Potential for hydrogen bonding with the sulfide, but the strong solvent-solvent hydrogen network may resist disruption by the bulky, nonpolar solute. |

| Highly Polar | Water, Dimethyl Sulfoxide (DMSO) | Insoluble to Very Low (Water), Potentially High (DMSO) | Water is too polar and its hydrogen bonding network is too strong.[8] DMSO is a strong polar aprotic solvent and may effectively solvate the molecule.[9] |

Experimental Protocol: Quantitative Solubility Determination

To move beyond prediction, quantitative measurement is essential. The isothermal saturation method is a robust and reliable technique. This protocol is designed to be self-validating by ensuring equilibrium is reached.

Workflow for Solubility Measurement

Caption: Isothermal saturation workflow for solubility.

Detailed Step-by-Step Methodology

Objective: To determine the equilibrium solubility of triphenylstibine sulfide in a chosen solvent at a specific temperature.

Materials:

-

Triphenylstibine sulfide (Ph₃SbS), analytical grade

-

Solvent of interest, HPLC grade

-

Scintillation vials or other sealable glass vials

-

Orbital shaker or magnetic stirrer with temperature control

-

Centrifuge (optional)

-

Volumetric flasks and pipettes

-

0.22 µm PTFE syringe filters

-

Validated HPLC-UV method for Ph₃SbS quantification

Protocol:

-

Preparation: Add an excess of solid Ph₃SbS to a series of vials (in triplicate) containing a precise volume (e.g., 5.0 mL) of the test solvent. "Excess" means enough solid remains undissolved at equilibrium.

-

Equilibration: Seal the vials tightly and place them on an orbital shaker in a temperature-controlled environment (e.g., 25.0 ± 0.5 °C). Agitate the samples for 48 hours.

-

Trustworthiness Check: Prepare a fourth (control) vial and agitate for 72 hours. If the solubility measured from the 72h sample is within 5% of the 48h samples, equilibrium can be considered achieved.

-

-

Phase Separation: Remove vials from the shaker and let them stand undisturbed at the same temperature for at least 2 hours to allow the excess solid to sediment. If particles remain suspended, centrifuge the vials at a low speed.

-

Sampling: Carefully withdraw a known volume (e.g., 1.0 mL) of the clear supernatant. Immediately filter this aliquot through a 0.22 µm PTFE syringe filter into a pre-weighed volumetric flask.

-

Expertise Insight: Pre-saturating the filter by discarding the first ~0.2 mL of filtrate is crucial to prevent loss of analyte due to adsorption onto the filter membrane.

-

-

Quantification: Accurately dilute the filtered sample with a suitable solvent (typically the HPLC mobile phase) to a concentration that falls within the linear range of your calibration curve. Analyze the diluted sample using a validated HPLC-UV method.

-

Calculation: Use the concentration obtained from the HPLC analysis and the dilution factor to calculate the solubility of Ph₃SbS in the original solvent. Express the final result in mg/mL and mol/L.

Experimental Protocol: Solution Stability Assessment

Assessing stability involves monitoring the concentration of the parent compound and the potential appearance of degradation products over time.

Workflow for Stability Assessment

Caption: Workflow for assessing the stability of Ph₃SbS in solution.

Detailed Step-by-Step Methodology

Objective: To evaluate the stability of Ph₃SbS in a specific solvent under defined conditions (temperature, light exposure).

Protocol:

-

Solution Preparation: Prepare a stock solution of Ph₃SbS in the solvent of interest at a concentration of approximately 80% of its measured solubility. Filter the solution to remove any particulates.

-

Initial Analysis (t=0): Immediately analyze an aliquot of the stock solution using a validated, stability-indicating HPLC method. This provides the initial concentration (100% reference).

-

Expertise Insight: A "stability-indicating" method is one that can resolve the parent compound from all potential degradation products. This often requires method development using forced degradation studies (e.g., exposure to acid, base, peroxide).

-

-

Incubation: Aliquot the stock solution into multiple vials. For a comprehensive study, create different sets:

-

Temperature: Store sets at 25°C and an elevated temperature (e.g., 40°C).

-

Light Exposure: Store one set at each temperature exposed to ambient light and another set wrapped in aluminum foil to protect from light.

-

-

Time-Point Analysis: At predetermined intervals (e.g., 4, 8, 24, 48 hours, 1 week), remove one vial from each condition set.

-

Quantification: Analyze the sample by HPLC. Record the peak area of Ph₃SbS and the areas of any new peaks that appear.

-

Data Analysis:

-

Calculate the percentage of Ph₃SbS remaining at each time point relative to the t=0 sample.

-

Plot the percentage remaining versus time for each condition.

-

A loss of >5-10% of the parent compound typically indicates significant instability under those conditions. The appearance and growth of new peaks should be correlated with the loss of the parent peak.

-

Recommended Analytical Methodologies

For both solubility and stability studies, High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the preferred method for quantification due to its specificity, sensitivity, and accuracy.

-

Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.

-

Mobile Phase: A gradient of acetonitrile and water is typically effective for organometallic compounds.

-

Detection: Ph₃SbS contains phenyl rings, which will have a strong UV absorbance. A detection wavelength between 230-270 nm should be evaluated.

-

Mass Spectrometry (LC-MS): For identifying unknown degradation products observed during stability studies, coupling the HPLC to a mass spectrometer is invaluable for obtaining molecular weight information.

Summary and Best Practices

While triphenylstibine sulfide is generally stable as a solid, its behavior in solution requires careful experimental evaluation.[1]

-

Solvent Selection: Polar aprotic solvents like DCM, THF, and acetonitrile are predicted to be the most effective for solubilization.

-

Experimental Verification: Do not rely on predictions. Always perform quantitative solubility and stability studies using the protocols outlined in this guide for your specific application and solvent system.

-

Storage of Solutions: Based on stability data, solutions should likely be stored at refrigerated temperatures (2-8 °C) and protected from light to maximize their shelf-life. Freshly prepared solutions are always recommended for critical applications.

-

Safety: Organoantimony compounds should be handled with care due to potential toxicity.[1] Always use appropriate personal protective equipment (PPE) and work in a well-ventilated fume hood.

By following the principles and rigorous methodologies presented in this guide, researchers can confidently prepare and use solutions of triphenylstibine sulfide, ensuring the integrity and success of their scientific endeavors.

References

-

Gabard, A., et al. (2025). Organoantimony: a versatile main-group platform for pnictogen-bonding and redox catalysis. Chemical Society Reviews. [Link]

-

Gabard, A., et al. (2023). Binding, Sensing, And Transporting Anions with Pnictogen Bonds: The Case of Organoantimony Lewis Acids. Journal of the American Chemical Society. [Link]

-

Wikipedia. Organoantimony chemistry. [Link]

-

Gabard, A., et al. (2023). Binding, Sensing, And Transporting Anions with Pnictogen Bonds: The Case of Organoantimony Lewis Acids. PMC - PubMed Central. [Link]

-

Goel, R. G. (1969). Organoantimony compounds. II. Studies on tetraphenylantimony(V) derivatives. Canadian Journal of Chemistry. [Link]

-

Wikipedia. Triphenylstibine. [Link]

-

Grokipedia. Triphenylstibine. [Link]

-

Wikipedia. Antimony. [Link]

-

Organic Syntheses. triphenylstibine. [Link]

-

Committee on Toxicity. (2024). Properties of different antimony compounds. [Link]

-

Meinema, H. A., et al. (1969). ON ORGANOANTIMONY COMPOUNDS II. DSpace. [Link]

-

National Toxicology Program. (2018). Chemical Identification and Properties - Report on Carcinogens Monograph on Antimony Trioxide. NCBI Bookshelf. [Link]

-

PubChem. Triphenylstibine sulfide. [Link]

-

Agency for Toxic Substances and Disease Registry. (1995). analytical methods. [Link]

-

Iftikhar, A., et al. (2022). Analytical approaches for the measurement of sulfide in biological and pharmaceutical fields. [Link]

-

CAS Common Chemistry. Triphenylstibine sulfide. [Link]

-

ResearchGate. (2000). Analytical Strategies for the Detection of Sulfide: A Review. [Link]

-

Agency for Toxic Substances and Disease Registry. (2016). ANALYTICAL METHODS - TOXICOLOGICAL PROFILE FOR HYDROGEN SULFIDE AND CARBONYL SULFIDE. NCBI Bookshelf. [Link]

-

Clever, H. L., et al. (1985). Hydrogen Sulfide in Non-aqueous Solvents. [Link]

-

Royal Society of Chemistry. (2022). Chemical stability of sulfide solid-state electrolytes: stability toward humid air and compatibility with solvents and binders. Energy & Environmental Science. [Link]

-

Lawrence, N. S., et al. (2000). Analytical strategies for the detection of sulfide: a review. PubMed. [Link]

-

Rao, G. M. (1977). Solubility, stability, and electrochemical studies of sulfur-sulfide solutions in organic solvents. NASA Technical Reports Server. [Link]

-

Pobudkowska, A., et al. (2021). Experimental and Theoretical Screening for Green Solvents Improving Sulfamethizole Solubility. MDPI. [Link]

-

ResearchGate. (1991). Solubility of hydrogen sulfide in organic solvents. [Link]

Sources

- 1. CAS 3958-19-8: Triphenylstibine sulfide | CymitQuimica [cymitquimica.com]

- 2. Triphenylstibine sulfide | C18H15SSb | CID 77566 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Organoantimony chemistry - Wikipedia [en.wikipedia.org]

- 6. Binding, Sensing, And Transporting Anions with Pnictogen Bonds: The Case of Organoantimony Lewis Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Organoantimony: a versatile main-group platform for pnictogen-bonding and redox catalysis - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS00332A [pubs.rsc.org]

- 8. grokipedia.com [grokipedia.com]

- 9. mdpi.com [mdpi.com]

An In-depth Technical Guide to Triphenylstibine Sulfide (CAS 3958-19-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triphenylstibine sulfide, with the CAS Registry Number 3958-19-8, is an organoantimony compound featuring a central antimony atom bonded to three phenyl groups and one sulfur atom.[1] This solid, stable under ambient conditions, serves as a valuable reagent and ligand in the fields of organic synthesis, coordination chemistry, and materials science.[1] Its unique structure and the reactivity associated with the antimony-sulfur bond make it a compound of interest for advanced chemical transformations.[1] This guide provides a comprehensive overview of its properties, synthesis, safety protocols, and key applications, grounded in authoritative scientific literature.

Chemical and Physical Properties

Triphenylstibine sulfide is a white crystalline powder.[2] A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | Source(s) |

| CAS Number | 3958-19-8 | [3] |

| Molecular Formula | C₁₈H₁₅SSb | [3] |

| Molecular Weight | 385.14 g/mol | [2] |

| Melting Point | 119-120 °C | [4] |

| Appearance | White powder | [2] |

| Solubility | Moderately soluble in organic solvents. | [1] |

Structure:

The molecule consists of a central antimony atom double-bonded to a sulfur atom and single-bonded to three phenyl rings.

Caption: Workflow for the synthesis of Triphenylstibine.

Part 2: Synthesis of Triphenylstibine Sulfide (CAS 3958-19-8)

The conversion of Triphenylstibine to Triphenylstibine sulfide is a straightforward sulfidation reaction. A common and efficient method involves the direct reaction with elemental sulfur. While a specific protocol for Triphenylstibine sulfide is not readily available in the searched literature, a well-documented and analogous procedure for the synthesis of Triphenylphosphine sulfide provides a reliable template. [5] Proposed Experimental Protocol (based on an analogous reaction):

-

Reactant Preparation: In a suitable reaction vessel, such as a round-bottom flask, dissolve the synthesized Triphenylstibine in a suitable organic solvent like dichloromethane or toluene. [5]2. Sulfidation: To the stirred solution, add an equimolar amount of elemental sulfur powder. [5]The reaction is typically exothermic. [5]3. Reaction Completion and Isolation: Stir the reaction mixture at room temperature. The reaction is often rapid, and the product, being less soluble, may precipitate out of the solution. [5]Monitor the reaction by thin-layer chromatography (TLC).

-

Purification: Once the reaction is complete, cool the mixture and collect the precipitated Triphenylstibine sulfide by filtration. Wash the solid with a small amount of a solvent in which the product is sparingly soluble, such as methanol, to remove any unreacted starting materials or impurities. [5]Dry the product under vacuum.

Safety and Handling

Triphenylstibine sulfide is classified as a hazardous substance and requires careful handling to minimize exposure.

GHS Hazard Classification: [3]

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.

-

Acute Toxicity, Inhalation (Category 4): Harmful if inhaled.

-

Hazardous to the aquatic environment, long-term hazard (Category 2): Toxic to aquatic life with long-lasting effects.

Precautionary Measures: [3]

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P264: Wash skin thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P271: Use only outdoors or in a well-ventilated area.

-

P273: Avoid release to the environment.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

-

P391: Collect spillage.

-

P501: Dispose of contents/container to an approved waste disposal plant.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates if working in a poorly ventilated area or when handling large quantities.

First Aid Measures:

-

If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison control center or seek medical attention immediately.

-

If Inhaled: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

-

In Case of Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.

-

In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Seek medical attention.

Storage and Disposal:

Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents. Dispose of the chemical and its container in accordance with local, regional, and national regulations.

Caption: Key safety considerations for handling Triphenylstibine sulfide.

Applications

Triphenylstibine sulfide's utility stems from its role as a ligand in coordination chemistry and as a potential catalyst in organic synthesis.

Coordination Chemistry

As a ligand, Triphenylstibine sulfide can coordinate to metal centers through its sulfur atom, forming a variety of metal complexes. [1]The presence of the three phenyl groups provides steric bulk, which can influence the coordination geometry and reactivity of the resulting metal complex. [1]The study of these complexes is an active area of research, with potential applications in catalysis and materials science. [1]

Catalysis

While specific catalytic applications of Triphenylstibine sulfide are not extensively documented in the searched literature, its structural analogues, such as triphenylphosphine sulfide, are known to act as catalysts in various organic transformations. Organosulfur compounds, in general, are pivotal in numerous catalytic processes. The reactivity of the antimony-sulfur bond suggests potential for Triphenylstibine sulfide to be explored in reactions involving sulfur transfer or as a ligand in catalytic cycles.

Analytical Characterization

The identity and purity of Triphenylstibine sulfide can be confirmed using a combination of spectroscopic and analytical techniques.

-

Mass Spectrometry: A GC-MS spectrum of Triphenylstibine sulfide is available in the PubChem database, which can be used for identification purposes. [3]* Infrared (IR) Spectroscopy: The IR spectrum of Triphenylstibine sulfide is expected to show characteristic bands for the phenyl groups and the Sb=S bond. The Sb-C frequency is often obscured by strong phenyl absorptions in the 454-458 cm⁻¹ region.

Conclusion

Triphenylstibine sulfide (CAS 3958-19-8) is an organoantimony compound with established utility in chemical synthesis and potential for further applications in catalysis and materials science. This guide has provided a detailed overview of its chemical and physical properties, a reliable two-step synthesis pathway, comprehensive safety and handling protocols, and an introduction to its applications and analytical characterization. Adherence to the outlined safety procedures is paramount when working with this hazardous compound. Further research into its catalytic activity and coordination chemistry is likely to uncover new and valuable applications for this versatile molecule.

References

-

MDPI. Convenient Synthesis of Triphenylphosphine Sulfide from Sulfur and Triphenylphosphine. MDPI. Available from: [Link]

-

PubChem. Triphenylstibine sulfide | C18H15SSb | CID 77566. National Center for Biotechnology Information. Available from: [Link]

-

Organic Syntheses. triphenylstibine. Organic Syntheses. Available from: [Link]

-

PubChem. Triphenylstibine sulfide. National Center for Biotechnology Information. Available from: [Link]

-

Wikipedia. Antimony. Wikipedia. Available from: [Link]

-

Carl Roth. Safety Data Sheet: 4-Nitrobenzyl bromide. Carl Roth. Available from: [Link]

-

Cole-Parmer. Material Safety Data Sheet - 1-Bromo-4-nitrobenzene, 99%. Cole-Parmer. Available from: [Link]

-

Grokipedia. Triphenylstibine. Grokipedia. Available from: [Link]

-

International Science Community Association. Triphenylphosphine Sulphide as a Complexing Agent : Synthesis and Characterisation of Complexes of Rhodium (I) and Ruthenium (II). International Science Community Association. Available from: [Link]

-

ResearchGate. 1H NMR Data (In ppm) of Diphenylantimony (III) and Triphenylantimony (V) Complexes of Schiff Base Derived from Amino Acids. ResearchGate. Available from: [Link]

-

The Royal Society of Chemistry. 1H NMR spectrum of Compound 32. The Royal Society of Chemistry. Available from: [Link]

-

CAS Common Chemistry. Triphenylstibine sulfide. CAS. Available from: [Link]

-

Chemos GmbH&Co.KG. Safety Data Sheet: Triphenylantimony. Chemos GmbH&Co.KG. Available from: [Link]

-

ADAMA. SAFETY DATA SHEET. ADAMA. Available from: [Link]

-

ResearchGate. triphenylstibine. ResearchGate. Available from: [Link]

-

ResearchGate. Synthesis of sulfides under solvent- and catalyst-free conditions. ResearchGate. Available from: [Link]

-

ResearchGate. 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. CORE. Available from: [Link]

-

ResearchGate. a 1 H-NMR and b 13 C-NMR spectra of 4,4'diamino-4″-benzyloxy triphenylamine (3). ResearchGate. Available from: [Link]

-

Preprints.org. The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Preprints.org. Available from: [Link]

-

ResearchGate. (PDF) Complete assignment of the 1H and 13C NMR spectra of four triterpenes of the ursane, artane, lupane and friedelane groups. ResearchGate. Available from: [Link]

-

ResearchGate. (PDF) Convenient Synthesis of Triphenylphosphine Sulfide from Sulfur and Triphenylphosphine. ResearchGate. Available from: [Link]

-

MDPI. Testing the Efficacy of the Synthesis of Iron Antimony Sulfide Powders from Single Source Precursors. MDPI. Available from: [Link]

-

MDPI. Preparation of Antimony Sulfide and Enrichment of Gold by Sulfuration–Volatilization from Electrodeposited Antimony. MDPI. Available from: [Link]

-

MDPI. Design, Synthesis and Characterization of a Bicompartmental bis-thiosemicarbazone Ligand. MDPI. Available from: [Link]

-

ResearchGate. Synthesis, Characterization, and Reaction Studies of Pd(II) Tripeptide Complexes. ResearchGate. Available from: [Link]

-

ResearchGate. Synthesis and structure of triphenylantimony Bis(2,4-dimethylbenzenesulfonate). ResearchGate. Available from: [Link]

-

ResearchGate. (PDF) Correction: Triphenylstibine-substituted Fischer carbene complexes of tungsten(0): synthesis, structure, DFT and electrochemistry. ResearchGate. Available from: [Link]

-

Frontiers. Recent Advances in Catalytic Oxidation of Organic Sulfides: Applications of Metal–Ionic Liquid Catalytic Systems. Frontiers. Available from: [Link]

-

Indian Academy of Sciences. Kinetics and correlation analysis of reactivity in the oxidation of organic sulfides by butyltriphenylphosphonium dichromate. Indian Academy of Sciences. Available from: [Link]

-

MMTA. Chemist creates efficient catalyst for organic sulphide synthesis. MMTA. Available from: [Link]

-

Infoscience. Reaction kinetics of organic sulfur compounds with ozone in aqueous phase. Infoscience. Available from: [Link]

-

ResearchGate. Reactivity of hydrogen sulfide toward organic compounds with sulfur-sulfur bonds. ResearchGate. Available from: [Link]

-

NASA Technical Reports Server. Solubility, stability, and electrochemical studies of sulfur-sulfide solutions in organic solvents. NASA. Available from: [Link]

-

ResearchGate. Solubility of hydrogen sulfide in organic solvents. ResearchGate. Available from: [Link]

-

NIST WebBook. Triphenylphosphine sulfide. NIST. Available from: [Link]

- Google Patents. US2854314A - Preparation of crystalline antimony sulfide. Google Patents.

Sources

- 1. CAS 3958-19-8: Triphenylstibine sulfide | CymitQuimica [cymitquimica.com]

- 2. mdpi.com [mdpi.com]

- 3. Triphenylstibine sulfide | C18H15SSb | CID 77566 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Convenient Synthesis of Triphenylphosphine Sulfide from Sulfur and Triphenylphosphine | MDPI [mdpi.com]

An In-Depth Technical Guide to the Thermochemical Analysis of Triphenylstibine Sulfide

For Distribution To: Researchers, scientists, and drug development professionals.

Abstract

Triphenylstibine sulfide (Ph₃SbS) is an organoantimony compound whose thermal and energetic properties are of significant interest for applications ranging from materials science to medicinal chemistry. A thorough understanding of its thermochemical behavior—including thermal stability, decomposition pathways, and fundamental energetic properties like enthalpy of formation—is critical for ensuring safety, predicting reactivity, and establishing stable formulation parameters. This guide provides a comprehensive overview of the essential techniques for the thermochemical analysis of Ph₃SbS, detailing the causality behind experimental choices and providing field-proven protocols for Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Bomb Calorimetry.

Introduction: The Need for Thermochemical Characterization

Triphenylstibine sulfide, C₁₈H₁₅SSb, is a pentavalent organoantimony compound featuring three phenyl groups and a terminal sulfur atom double-bonded to a central antimony atom.[1] While organoantimony compounds have been explored for various applications, their thermal stability and energetic characteristics are often not well-documented. Thermochemical analysis provides the foundational data required to:

-

Assess Safety and Stability: Determine decomposition temperatures and the energy released, which is crucial for handling, storage, and mitigating risks of thermal runaway.

-

Predict Material Compatibility: Understand how the material behaves at elevated temperatures, which informs its use in complex formulations or as a precursor in materials synthesis.

-

Elucidate Fundamental Properties: Determine the standard enthalpy of formation (ΔH°f), a key thermodynamic value used in reaction modeling and for understanding bond energies.

This guide is structured to provide both the theoretical underpinnings and the practical, validated methodologies for a complete thermochemical workup of triphenylstibine sulfide.

Core Physicochemical and Structural Properties

A baseline understanding of the material's properties is the first step in any analysis. Triphenylstibine sulfide is a stable solid at ambient conditions, typically synthesized from the reaction of triphenylstibine (Ph₃Sb) with an elemental sulfur source.[2]

Table 1: Physicochemical Properties of Triphenylstibine Sulfide

| Property | Value | Source |

| Molecular Formula | C₁₈H₁₅SSb | [PubChem CID: 77566] |

| Molar Mass | 385.14 g/mol | [CAS: 3958-19-8] |

| Appearance | White to off-white crystalline solid | General Observation |

| Melting Point | 119-120 °C | [CAS: 3958-19-8] |

| Structure | Tetrahedral geometry around the Sb(V) center | General Chemical Principles |

Thermal Stability and Decomposition Profile: TGA & DSC Analysis

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are complementary techniques that, when used together, provide a comprehensive profile of a material's thermal behavior.[3] TGA measures changes in mass with temperature, while DSC measures the heat flow associated with thermal events.[4][5]

Causality of Experimental Design

-

Atmosphere Selection (Nitrogen vs. Air): An inert nitrogen atmosphere is chosen to study the intrinsic thermal decomposition of the molecule without interference from oxidative processes. A comparative run in air can reveal susceptibility to oxidation.

-

Heating Rate (e.g., 10 °C/min): A rate of 10 °C/min is standard for screening studies, offering a good balance between resolution of thermal events and experimental time. Slower rates can be used to resolve closely occurring events, while faster rates can increase sensitivity for certain transitions.

-

Sample Mass: A small sample mass (3-7 mg) is used to minimize thermal gradients within the sample, ensuring that the recorded temperature accurately reflects the sample's temperature and preventing off-gassing from damaging the instrument.

Self-Validating Experimental Protocol: TGA/DSC

This protocol ensures reproducibility and accuracy through systematic calibration and control.

-

Instrument Calibration:

-

Calibrate the TGA mass balance using standard calibration weights.

-

Calibrate the DSC temperature and enthalpy scales using certified reference materials (e.g., Indium) covering the expected temperature range of analysis.[6]

-

-

Sample Preparation:

-

Carefully weigh 3-5 mg of triphenylstibine sulfide into a clean, tared aluminum DSC/TGA pan. Ensure an even, thin layer of material at the bottom of the pan to promote uniform heating.

-

-

Experimental Setup:

-

Place the sample pan in the instrument.

-

Set the purge gas to high-purity nitrogen at a flow rate of 50 mL/min.

-

Define the temperature program:

-

Equilibrate at 30 °C.

-

Ramp from 30 °C to 600 °C at a heating rate of 10 °C/min.

-

-

-

Data Acquisition and Analysis:

-

Simultaneously record mass loss (TGA), the derivative of mass loss (DTG), and heat flow (DSC) as a function of temperature.

-

Analyze the resulting curves to determine:

-

Melting point (from the peak of the DSC endotherm).

-

Onset temperature of decomposition (from the TGA curve).

-

Temperatures of maximum decomposition rates (from DTG peaks).

-

Mass loss percentages for each decomposition step.

-

-

Representative Data and Interpretation

A combined TGA/DSC analysis of Ph₃SbS would be expected to yield data similar to that presented below.

Table 2: Representative Thermal Analysis Data for Ph₃SbS (under N₂)

| Parameter | Observed Event | Temperature (°C) | Mass Loss (%) |

| DSC | Melting (Endotherm) | ~120 | 0 |

| TGA/DSC | Onset of Decomposition | ~250 | - |

| TGA/DTG | 1st Decomposition Step | 250 - 350 | ~41% |

| TGA/DTG | 2nd Decomposition Step | 350 - 500 | ~28% |

| TGA | Final Residue @ 600°C | - | ~31% |

-

Interpretation: The data indicates that Ph₃SbS is thermally stable up to approximately 250 °C. The sharp endotherm around 120 °C without mass loss corresponds to its melting point. Decomposition occurs in at least two distinct steps, suggesting a complex breakdown mechanism, likely beginning with the cleavage of the weaker bonds. The final residue percentage (~31%) is close to the theoretical mass percentage of antimony in the molecule (31.6%), suggesting the final residue is primarily elemental antimony under inert conditions.

Energetics: Enthalpy of Formation via Combustion Calorimetry

Combustion calorimetry is the gold standard for determining the standard enthalpy of formation (ΔH°f) of organic and organometallic compounds.[7][8][9] The method involves completely combusting a substance under controlled conditions and measuring the heat evolved.[10] This value is the standard enthalpy of combustion (ΔH°c).

Causality of Experimental Design

-

High-Pressure Oxygen: A high pressure of pure oxygen (~30 atm) is used to ensure the complete and rapid combustion of the sample to well-defined products (CO₂, H₂O, SO₂, and a stable antimony oxide).

-

Auxiliary Substance: For compounds that are difficult to ignite or combust completely, an auxiliary substance with a known enthalpy of combustion (e.g., benzoic acid) is used as a promoter.

-

Rotating Bomb: For sulfur- and metal-containing compounds, a rotating bomb calorimeter is often preferred. Rotation after combustion ensures that the final products (sulfuric acid and metal oxides) dissolve in the initial bomb solution, leading to a well-defined final state.[10]

Self-Validating Experimental Protocol: Combustion Calorimetry

-

Calorimeter Calibration:

-

Determine the energy equivalent (heat capacity) of the calorimeter by combusting a certified reference material (e.g., benzoic acid) under identical conditions. Perform multiple calibration runs to ensure a precise and accurate value.

-

-

Sample Preparation:

-

Press a precise mass (~0.8 - 1.2 g) of triphenylstibine sulfide into a pellet.

-

Place the pellet in a silica crucible.

-

Attach a platinum fuse wire in contact with the pellet.

-

-

Bomb Assembly:

-

Add a small, precise amount of distilled water (e.g., 1 mL) to the bomb to ensure saturation of the final atmosphere with water vapor and to dissolve the acidic products.

-

Place the crucible inside the bomb.

-

Seal the bomb and purge it with oxygen before filling it to a pressure of 30 atm.

-

-

Combustion and Measurement:

-

Submerge the bomb in the calorimeter's water jacket.

-

Allow the system to reach thermal equilibrium.

-

Ignite the sample by passing a current through the fuse wire.

-

Record the temperature change of the water jacket until a final thermal equilibrium is reached.

-

-

Post-Reaction Analysis:

-

Vent the bomb and analyze the gaseous products for unburned carbon (CO) to confirm complete combustion.

-

Rinse the interior of the bomb with distilled water and analyze the washings by titration to determine the amount of nitric acid (from residual N₂) and sulfuric acid formed.

-

Calculation of Standard Enthalpy of Formation (ΔH°f)

The ΔH°f is calculated from the experimentally determined ΔH°c using Hess's Law.[11][12][13]

Step 1: Balanced Combustion Equation The complete combustion of triphenylstibine sulfide proceeds as follows, assuming antimony(III) oxide as the final solid product:

2 C₁₈H₁₅SSb(s) + 47 O₂(g) → 36 CO₂(g) + 15 H₂O(l) + 2 SO₂(g) + Sb₂O₃(s)

Step 2: Hess's Law Application The standard enthalpy of formation of a compound can be calculated using the equation:

ΔH°c = ΣΔH°f(products) - ΣΔH°f(reactants)

Rearranging for the reactant (Ph₃SbS):[14]

ΣΔH°f(reactants) = ΣΔH°f(products) - ΔH°c

For the reaction as written for 2 moles of Ph₃SbS:

2 * ΔH°f[Ph₃SbS(s)] = [36ΔH°f(CO₂) + 15ΔH°f(H₂O) + 2*ΔH°f(SO₂) + ΔH°f(Sb₂O₃)] - ΔH°c(reaction)

Table 3: Standard Enthalpies of Formation for Combustion Products

| Substance | State | ΔH°f (kJ/mol) |

| Carbon Dioxide (CO₂) | (g) | -393.5[15] |

| Water (H₂O) | (l) | -285.8[16] |

| Sulfur Dioxide (SO₂) | (g) | -296.8[15] |

| Antimony(III) Oxide (Sb₂O₃) | (s) | -720.5[17] |

By substituting the known values from Table 3 and the experimentally determined ΔH°c into the equation, the standard enthalpy of formation for triphenylstibine sulfide can be calculated.

Visualizing Workflows and Mechanisms

Diagrams are essential for clarifying complex experimental workflows and theoretical pathways.

Experimental Workflow

The overall process from sample acquisition to final data reporting is a multi-step, integrated workflow.

Caption: Integrated workflow for thermochemical analysis.

Proposed Thermal Decomposition Pathway (Inert Atmosphere)

The multi-step mass loss observed in TGA suggests a sequential degradation mechanism. The Sb-C and Sb=S bonds are the most likely points of initial cleavage.

Sources

- 1. stemcalculators.app [stemcalculators.app]

- 2. Convenient Synthesis of Triphenylphosphine Sulfide from Sulfur and Triphenylphosphine | MDPI [mdpi.com]

- 3. youtube.com [youtube.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. mt.com [mt.com]

- 6. researchgate.net [researchgate.net]

- 7. api.pageplace.de [api.pageplace.de]

- 8. Organometallic Thermochemistry Database [webbook.nist.gov]

- 9. ia801702.us.archive.org [ia801702.us.archive.org]

- 10. Corrections to standard state in combustion calorimetry: an update and a web-based tool - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 3.6 – Hess’ Law – General Chemistry for Gee-Gees [ecampusontario.pressbooks.pub]

- 12. chemguide.co.uk [chemguide.co.uk]

- 13. science-revision.co.uk [science-revision.co.uk]

- 14. ChemTeam: Hess' Law - using standard enthalpies of formation [chemteam.info]

- 15. gauthmath.com [gauthmath.com]

- 16. quora.com [quora.com]

- 17. bgsjbm.github.io [bgsjbm.github.io]

A Legacy of Discovery: An In-depth Technical Guide to the Historical Synthesis of Organoantimony Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Genesis of a Field